molecular formula C9H17N3 B13786525 2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI)

2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI)

Cat. No.: B13786525
M. Wt: 167.25 g/mol
InChI Key: IKONNGYMLRFQPZ-YUMQZZPRSA-N
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Description

2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) is a chemical compound with the molecular formula C9H17N3. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

The synthesis of 2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) involves several steps. One common method includes the reduction of quinoxaline derivatives under specific reaction conditions. The process typically involves the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the desired reduction. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas and catalysts such as palladium on carbon, resulting in the formation of fully reduced quinoxaline derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted quinoxaline derivatives.

Scientific Research Applications

2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Quinoxalinamine,3,4,4a,5,6,7,8,8a-octahydro-4-methyl-,trans-(9CI) can be compared with other similar compounds, such as:

    Quinoxaline: The parent compound, which lacks the additional hydrogenation and methylation seen in the derivative.

    Substituted Quinoxalines: Compounds with various substituents on the quinoxaline ring, which may exhibit different chemical and biological properties.

    Other Heterocyclic Amines: Compounds with similar structural features but different ring systems, such as pyridines or pyrimidines.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydro-3H-quinoxalin-2-amine

InChI

InChI=1S/C9H17N3/c1-12-6-9(10)11-7-4-2-3-5-8(7)12/h7-8H,2-6H2,1H3,(H2,10,11)/t7-,8-/m0/s1

InChI Key

IKONNGYMLRFQPZ-YUMQZZPRSA-N

Isomeric SMILES

CN1CC(=N[C@@H]2[C@@H]1CCCC2)N

Canonical SMILES

CN1CC(=NC2C1CCCC2)N

Origin of Product

United States

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